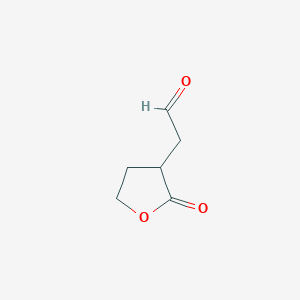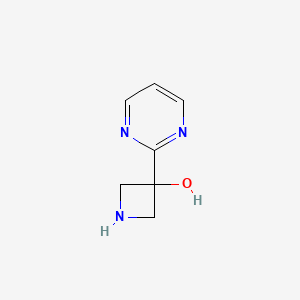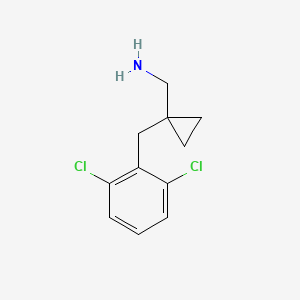
(1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine is an organic compound with the molecular formula C11H13Cl2N It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2,6-dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is treated with a carbene or carbenoid reagent.
Attachment of the 2,6-Dichlorobenzyl Group: This step involves the nucleophilic substitution reaction where the cyclopropylmethanamine reacts with 2,6-dichlorobenzyl chloride under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl positions, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzyl or cyclopropyl derivatives.
Scientific Research Applications
(1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of amine-containing compounds with biological targets.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and benzyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1-(2,6-Dichlorobenzyl)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(1-(2,6-Dichlorobenzyl)cyclopropyl)amine: Lacks the methylene bridge present in (1-(2,6-Dichlorobenzyl)cyclopropyl)methanamine.
Uniqueness:
- The presence of both the cyclopropyl and 2,6-dichlorobenzyl groups in this compound provides unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets, offering potential advantages in specific applications.
Properties
Molecular Formula |
C11H13Cl2N |
|---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
[1-[(2,6-dichlorophenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H13Cl2N/c12-9-2-1-3-10(13)8(9)6-11(7-14)4-5-11/h1-3H,4-7,14H2 |
InChI Key |
DMOKUTVVTYDDQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CC=C2Cl)Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


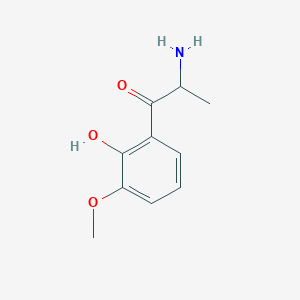
![N-[3-Cyano-6-(4-fluoro-2-hydroxyphenyl)-4-(3-piperazin-1-ylphenyl)pyridin-2-yl]furan-2-carboxamide](/img/structure/B13561244.png)
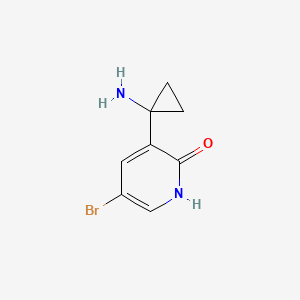
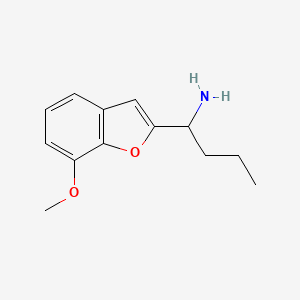

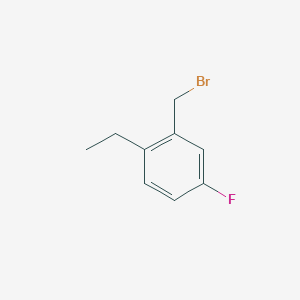
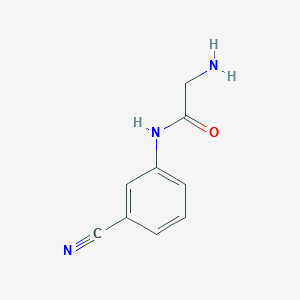
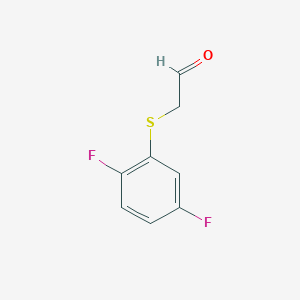
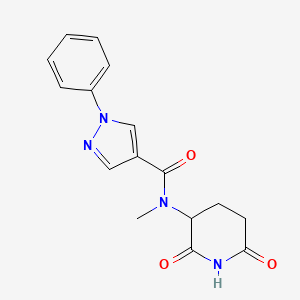
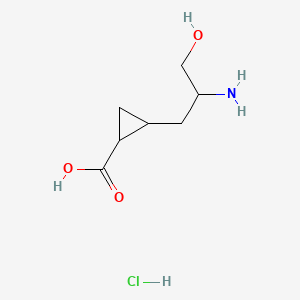
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]oxane](/img/structure/B13561291.png)
